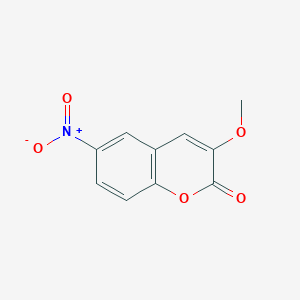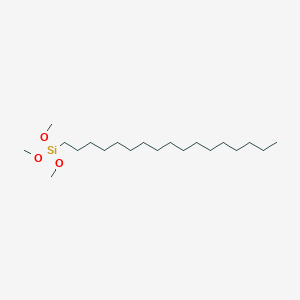
Heptadecyl(trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecyl(trimethoxy)silane is an organosilicon compound with the chemical formula C20H44O3Si. It is a type of silane coupling agent, which is widely used in various industrial and scientific applications due to its ability to form strong bonds between organic and inorganic materials. This compound is particularly known for its hydrophobic properties and is often used to modify surfaces to make them water-repellent.
準備方法
Synthetic Routes and Reaction Conditions
Heptadecyl(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of heptadecyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the alcohol and silane being mixed in a solvent such as toluene or hexane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and methanol as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reactants are continuously fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Heptadecyl(trimethoxy)silane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form heptadecylsilanetriol and methanol. This reaction is often catalyzed by acids or bases.
Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: this compound can also participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalysts.
Condensation: Silanol groups, heat.
Substitution: Various nucleophiles, solvents like toluene or hexane.
Major Products Formed
Hydrolysis: Heptadecylsilanetriol, methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized silanes with different organic groups.
科学的研究の応用
Heptadecyl(trimethoxy)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials. It is also used in the synthesis of functionalized surfaces and materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility and hydrophobicity.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its ability to modify surface properties.
Industry: Applied in the production of water-repellent coatings, adhesives, and sealants. It is also used in the treatment of textiles and glass to impart hydrophobic properties.
作用機序
The primary mechanism by which heptadecyl(trimethoxy)silane exerts its effects is through the formation of strong covalent bonds with both organic and inorganic surfaces. The methoxy groups of the compound hydrolyze in the presence of water to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, which enhance the adhesion and durability of the treated surfaces.
類似化合物との比較
Heptadecyl(trimethoxy)silane can be compared with other silane coupling agents such as octadecyl(trimethoxy)silane and trimethoxysilane.
Octadecyl(trimethoxy)silane: Similar in structure but has an additional carbon in the alkyl chain, which can affect its hydrophobicity and reactivity.
Trimethoxysilane: Lacks the long alkyl chain, making it less hydrophobic but more reactive in forming siloxane bonds.
This compound is unique due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications where both properties are desired.
特性
CAS番号 |
111859-30-4 |
|---|---|
分子式 |
C20H44O3Si |
分子量 |
360.6 g/mol |
IUPAC名 |
heptadecyl(trimethoxy)silane |
InChI |
InChI=1S/C20H44O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21-2,22-3)23-4/h5-20H2,1-4H3 |
InChIキー |
MLNCEQPFSFGNIW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





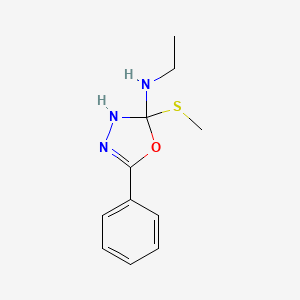




![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
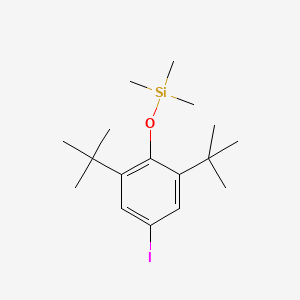
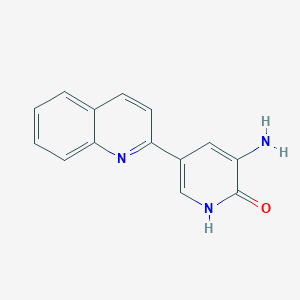
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
